3-Chloro-4-methyl-5-nitroaniline
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Overview
Description
3-Chloro-4-methyl-5-nitroaniline is an organic compound with the molecular formula C(_7)H(_7)ClN(_2)O(_2) It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methyl-5-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-4-methylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another method involves the chlorination of 4-methyl-5-nitroaniline. This process uses chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These methods are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated control systems helps maintain consistent reaction conditions, leading to high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Sodium methoxide, sodium thiolate, primary amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 3-Chloro-4-methyl-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 3-Chloro-4-carboxy-5-nitroaniline.
Scientific Research Applications
Chemistry
In organic synthesis, 3-chloro-4-methyl-5-nitroaniline serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in the synthesis of dyes, pigments, and pharmaceuticals.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In the materials science industry, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The biological activity of 3-chloro-4-methyl-5-nitroaniline and its derivatives is often attributed to their ability to interact with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methyl groups may influence the compound’s lipophilicity and ability to penetrate biological membranes, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-nitroaniline: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methyl-5-nitroaniline: Lacks the chlorine atom, which can influence its chemical properties and applications.
3-Chloro-5-nitroaniline:
Uniqueness
3-Chloro-4-methyl-5-nitroaniline is unique due to the specific arrangement of its functional groups. This unique structure allows for selective chemical reactions and potential applications that may not be achievable with other similar compounds. Its combination of chlorine, methyl, and nitro groups provides a versatile platform for further chemical modifications and the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-chloro-4-methyl-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMMZJRYSNPTMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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